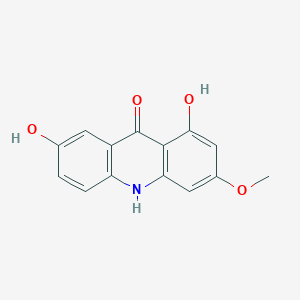
1,7-Dihydroxy-3-methoxy-10H-acridin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dihydroxy-3-methoxy-10H-acridin-9-one: is a chemical compound with the molecular formula C14H11NO4 . It belongs to the class of acridone derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dihydroxy-3-methoxy-10H-acridin-9-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,7-dihydroxy-3-methoxybenzene and acridone derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,7-Dihydroxy-3-methoxy-10H-acridin-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as hydroquinones.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Catalysts: Acid or base catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Scientific Research Applications
1,7-Dihydroxy-3-methoxy-10H-acridin-9-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other acridone derivatives and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including its use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,7-Dihydroxy-3-methoxy-10H-acridin-9-one involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxy-7-methoxy-10H-acridin-9-one: A similar compound with hydroxyl and methoxy groups at different positions on the acridone ring.
3,6-Di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: A thermally activated delayed fluorescence (TADF) compound with phenoxazine groups attached to the acridone ring.
Uniqueness
1,7-Dihydroxy-3-methoxy-10H-acridin-9-one is unique due to its specific substitution pattern on the acridone ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets and pathways, making it valuable for various scientific research applications .
Properties
CAS No. |
612541-97-6 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1,7-dihydroxy-3-methoxy-10H-acridin-9-one |
InChI |
InChI=1S/C14H11NO4/c1-19-8-5-11-13(12(17)6-8)14(18)9-4-7(16)2-3-10(9)15-11/h2-6,16-17H,1H3,(H,15,18) |
InChI Key |
QAQLHTRJZLJDME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C3=C(N2)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















